Cas no 76573-10-9 (N-[3-hydroxy-2-methyl-6-[[(1s,3s)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1h-tetracen-1-yl]oxy]oxan-4-yl]formamide)

N-[3-hydroxy-2-methyl-6-[[(1s,3s)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1h-tetracen-1-yl]oxy]oxan-4-yl]formamide structure
76573-10-9 structure
Productnaam:N-[3-hydroxy-2-methyl-6-[[(1s,3s)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1h-tetracen-1-yl]oxy]oxan-4-yl]formamide
CAS-nummer:76573-10-9
MF:C28H29NO12
MW:571.529369115829
CID:982757
PubChem ID:315250

N-[3-hydroxy-2-methyl-6-[[(1s,3s)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1h-tetracen-1-yl]oxy]oxan-4-yl]formamide Chemische en fysische eigenschappen

Naam en identificatie

    • N-[3-hydroxy-2-methyl-6-[[(1s,3s)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1h-tetracen-1-yl]oxy]oxan-4-yl]formamide
    • DTXSID10311174
    • NSC-239738
    • N-Formyladriamycin
    • SCHEMBL1509181
    • 5, 7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-10-[[2,3,6-trideoxy-3-(formylamino)-.alpha.-L-lyxo-hexopyranosyl]oxy]-, (8S-cis)-
    • 76573-10-9
    • NSC239738
    • Inchi: InChI=1S/C28H29NO12/c1-11-23(33)14(29-10-31)6-18(40-11)41-16-8-28(38,17(32)9-30)7-13-20(16)27(37)22-21(25(13)35)24(34)12-4-3-5-15(39-2)19(12)26(22)36/h3-5,10-11,14,16,18,23,30,33,35,37-38H,6-9H2,1-2H3,(H,29,31)/t11?,14?,16-,18?,23?,28-/m0/s1
    • InChI-sleutel: HDZSJJZLQYFKQG-PHKCKUDBSA-N
    • LACHT: CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC=O)O

Berekende eigenschappen

  • Exacte massa: 571.16897
  • Monoisotopische massa: 571.16897536g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 41
  • Aantal draaibare bindingen: 6
  • Complexiteit: 1040
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 4
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.5
  • Topologisch pooloppervlak: 209Ų

Experimentele eigenschappen

  • PSA: 209.15
Aanbevolen leveranciers
Minglong (Xianning) Medicine Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Hebei Ganmiao New material Technology Co., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Ganmiao New material Technology Co., LTD